molecular formula C6H12N2O2 B13854644 N-Nitroso N-Hydroxy Cyclohexanamine CAS No. 72553-39-0

N-Nitroso N-Hydroxy Cyclohexanamine

Katalognummer: B13854644
CAS-Nummer: 72553-39-0
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: BRWAZZQVWBDAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso N-Hydroxy Cyclohexanamine is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both nitroso and hydroxy functional groups attached to a cyclohexanamine backbone. The combination of these functional groups imparts distinct reactivity and biological activity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso N-Hydroxy Cyclohexanamine typically involves the nitrosation of cyclohexanamine. One common method is the reaction of cyclohexanamine with nitrous acid (HNO2) under acidic conditions. This reaction proceeds through the formation of a nitrosyl cation (NO+), which then reacts with the amine to form the nitroso compound . Another approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is critical to minimize the formation of unwanted by-products and to ensure the safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso N-Hydroxy Cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Nitroso N-Hydroxy Cyclohexanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Nitroso N-Hydroxy Cyclohexanamine involves the inhibition of kinase activity. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can suppress tumor growth and induce apoptosis in cancer cells . Additionally, the compound’s nitroso group can form reactive intermediates that interact with DNA, leading to the initiation of carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

N-Nitroso N-Hydroxy Cyclohexanamine can be compared with other nitroso compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share the nitroso functional group but differ in their molecular structures and biological activities. This compound is unique due to its cyclohexanamine backbone and the presence of a hydroxy group, which imparts distinct reactivity and biological activity .

List of Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopiperidine (NPIP)
  • N-Nitrosomorpholine (NMOR)

Eigenschaften

CAS-Nummer

72553-39-0

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

cyclohexyl-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,9H,1-5H2

InChI-Schlüssel

BRWAZZQVWBDAER-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)[N+](=NO)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.